molecular formula C12H14N2O3 B13343703 Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B13343703
M. Wt: 234.25 g/mol
InChI Key: WYVAPBXYMHTIGY-UHFFFAOYSA-N
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Description

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific reaction conditions and reagents would be tailored to introduce the hydroxy and carbamate groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxy and carbamate groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Serotonin: A neurotransmitter with an indole ring.

    Tryptophan: An essential amino acid with an indole side chain.

Uniqueness

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group and a carbamate group on the indole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)13-5-4-8-7-14-11-3-2-9(15)6-10(8)11/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16)

InChI Key

WYVAPBXYMHTIGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

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